molecular formula C15H23N3O B2723658 N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide CAS No. 2060986-18-5

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide

Cat. No.: B2723658
CAS No.: 2060986-18-5
M. Wt: 261.369
InChI Key: BVEHNSFDYOSFFD-UHFFFAOYSA-N
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Description

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a butanamide moiety. Its molecular formula is C15H23N3O, and it has a molecular weight of 261.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: Introduction of the amino group at the desired position on the aromatic ring can be achieved through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the butanamide moiety through the reaction of the amine with butanoyl chloride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles; carried out under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-methoxyphenyl)-2-(1-piperidinyl)acetamide
  • N-(5-amino-2-methoxyphenyl)-2-(1-piperidinyl)acetamide
  • N-(5-amino-2-methoxyphenyl)-2-(1-piperidinyl)acetamide

Uniqueness

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of selectivity and potency in its biological activities, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(5-amino-2-piperidin-1-ylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-6-15(19)17-13-11-12(16)7-8-14(13)18-9-4-3-5-10-18/h7-8,11H,2-6,9-10,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHNSFDYOSFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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